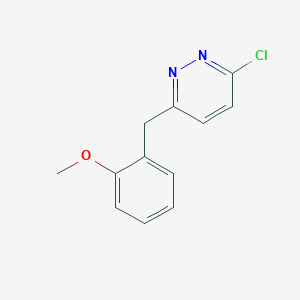![molecular formula C13H10IN3O B8651040 Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)-](/img/structure/B8651040.png)
Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)-: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)- typically involves the condensation of an appropriate aminopyrazole with a suitable aldehyde or ketone, followed by iodination. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the condensation reaction .
Industrial Production Methods: Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound has been studied for its potential as a fluorescent probe due to its photophysical properties. It can be used to study intracellular processes and interactions .
Medicine: In medicinal chemistry, Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)- and its derivatives have shown promise as potential therapeutic agents. They have been investigated for their anticancer, antifungal, and antimicrobial activities .
Industry: In industry, this compound can be used in the development of new materials with specific properties, such as heat resistance or fluorescence .
Wirkmechanismus
The mechanism of action of Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)- involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and derivative used .
Vergleich Mit ähnlichen Verbindungen
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Pyrazolo[3,4-d]pyrimidine derivatives
Comparison: Compared to similar compounds, Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. For instance, the presence of the iodine atom can enhance its ability to participate in coupling reactions, while the methoxy group can affect its electronic properties and interactions with biological targets .
Eigenschaften
Molekularformel |
C13H10IN3O |
|---|---|
Molekulargewicht |
351.14 g/mol |
IUPAC-Name |
3-iodo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H10IN3O/c1-18-11-4-2-9(3-5-11)10-6-15-13-12(14)7-16-17(13)8-10/h2-8H,1H3 |
InChI-Schlüssel |
VJLHKOKZHWKZNS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)I)N=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Chloro-2-[2-(2-methylphenyl)ethyl]-1H-benzimidazole-6-sulfonamide](/img/structure/B8650997.png)








